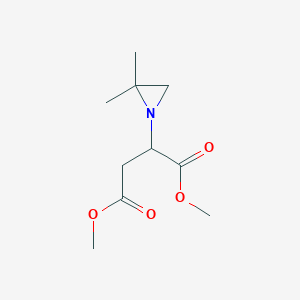
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate is an organic compound with the molecular formula C10H17NO4 It is a derivative of butanedioic acid, featuring an aziridine ring, which is a three-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate typically involves the reaction of dimethyl butanedioate with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. Its ability to form stable derivatives makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate exerts its effects involves the interaction of the aziridine ring with various molecular targets. The ring strain in the aziridine makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: A simpler ester of butanedioic acid without the aziridine ring.
2,2-Dimethylaziridine: The aziridine component without the butanedioate ester.
Aziridine-1-carbaldehyde oxime: Another aziridine derivative with different functional groups.
Uniqueness
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate is unique due to the combination of the aziridine ring and the butanedioate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its reactivity and stability make it a valuable compound for research and industrial applications.
Properties
CAS No. |
53823-79-3 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate |
InChI |
InChI=1S/C10H17NO4/c1-10(2)6-11(10)7(9(13)15-4)5-8(12)14-3/h7H,5-6H2,1-4H3 |
InChI Key |
MBFHFISTFQKICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C(CC(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















